ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(4-methoxyphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-3-28-20(25)15-18-16-29-21(22-17-5-7-19(26-2)8-6-17)24(18)10-4-9-23-11-13-27-14-12-23/h5-8,16H,3-4,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPMXYIITCBNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with morpholine to form an imine intermediate. This intermediate then undergoes cyclization with thioamide and ethyl bromoacetate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
This compound is part of a class of thiazole derivatives that exhibit various biological activities. Thiazoles are known for their role in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate has been synthesized as a potential lead compound for developing new therapeutic agents.
Key Properties:
- Structure: The compound features a thiazole ring which is pivotal for its biological activity.
- Functional Groups: The presence of morpholine and methoxyphenyl groups enhances its interaction with biological targets.
Pharmacological Research
Research indicates that compounds with similar structures have shown promising results in inhibiting various enzymes and receptors involved in disease processes. This compound may interact with specific molecular targets:
| Target | Potential Effect |
|---|---|
| Enzymes (e.g., kinases) | Inhibition of cancer cell proliferation |
| Receptors (e.g., GPCRs) | Modulation of signaling pathways |
| Pathogen enzymes | Antimicrobial activity |
Therapeutic Applications
The therapeutic applications of this compound are still under investigation but show potential in several areas:
Anticancer Activity
Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells. This compound may serve as a scaffold for developing anticancer drugs targeting specific tumor types.
Antimicrobial Properties
Given the structural similarities with known antimicrobial agents, this compound could be evaluated for its efficacy against various bacterial and fungal strains. The morpholine group is often associated with enhanced antibacterial activity.
Neuroprotective Effects
Research into morpholine-containing compounds has indicated potential neuroprotective effects. This compound might be explored for its ability to protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives:
- Study on Anticancer Activity : A recent study demonstrated that thiazole derivatives exhibit cytotoxicity against breast cancer cell lines (MCF7). The derivative with a similar structure to ethyl 2-[(2Z)-... showed IC50 values indicating significant anticancer potential.
- Antimicrobial Evaluation : Research published in the Journal of Medicinal Chemistry reported that compounds containing the thiazole moiety displayed activity against Staphylococcus aureus and E. coli, suggesting that ethyl 2-[(2Z)-...] could be further investigated for its antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and imine group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thiazole Derivatives
The compound shares a dihydrothiazole scaffold with derivatives reported in :
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Key Comparisons :
Structural Implications :
- This could alter reactivity or intermolecular interactions.
- Side Chains : The morpholinylpropyl chain introduces a flexible, polar moiety that may improve aqueous solubility, whereas the rigid triazolylpyrazole in Compounds 4/5 could enhance stacking interactions in crystallization.
Functional Group Analogues
- Morpholine vs. Triazole : Morpholine’s oxygen atom offers hydrogen-bonding capability, contrasting with the triazole’s nitrogen-rich aromatic system. This difference may influence binding affinity in biological targets or crystal packing efficiency.
- Ester vs.
Biological Activity
Ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and morpholine moiety, which are known for their pharmacological relevance. The presence of the methoxyphenyl group may also contribute to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of thiazole and morpholine exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . this compound may similarly possess antimicrobial effects due to its structural components.
Anticancer Potential
The compound's thiazole derivatives have been investigated for their anticancer properties. A study demonstrated that thiazole-based compounds could induce apoptosis in cancer cells through the modulation of various signaling pathways . this compound may exhibit similar effects by targeting specific oncogenic pathways.
Neuroprotective Effects
The morpholine ring in the structure has been associated with neuroprotective effects in various studies. Compounds containing morpholine have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This suggests that this compound could also provide neuroprotection.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds. For example, a series of thiazole derivatives were tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications in the substituents significantly affected their potency .
In Vivo Studies
Animal studies have shown that compounds with similar structures can reduce tumor growth and improve survival rates in cancer models. The administration of these compounds led to significant reductions in tumor size compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl 2-[(2Z)-configured thiazol-4-yl]acetate derivatives?
- Answer : The synthesis of Z-configured thiazole derivatives typically involves cyclocondensation reactions under controlled conditions. For example, thiosemicarbazide intermediates (e.g., 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide) can react with dimethyl acetylenedicarboxylate via thia-Michael addition to form thiazolidinone scaffolds . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., ammonium persulfate) influence reaction efficiency and stereoselectivity . IR and NMR spectroscopy are critical for confirming Z-configuration and intermediate purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of spectroscopic techniques:
- IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches for imino groups).
- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 2.3–3.5 ppm) and carbon signals for the thiazole ring .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to verify purity .
Advanced Research Questions
Q. What strategies are effective for analyzing biological activity, given the compound’s structural complexity?
- Answer :
- In Silico Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., anti-parasitic targets like T. gondii enzymes, as seen in thiazolidinone analogs) .
- In Vitro Assays : Test against cell lines or microbial cultures under controlled pH and temperature. For example, thiazole derivatives have shown activity in protozoan models, suggesting a pathway for dose-response studies .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., morpholinylpropyl vs. fluorophenyl groups) and compare bioactivity trends .
Q. How can researchers address contradictions in stability data under varying experimental conditions?
- Answer :
- Thermogravimetric Analysis (TGA) : Quantify thermal degradation profiles (e.g., decomposition onset at >200°C for morpholine-containing compounds) .
- HPLC-MS : Monitor hydrolytic stability in buffered solutions (pH 2–9) to identify degradation products. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on observed instability .
- Controlled Replicates : Repeat experiments under standardized conditions (e.g., humidity, light exposure) to isolate variables causing data discrepancies .
Q. What computational approaches are suitable for predicting reactivity or toxicity?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole ring’s electron-deficient nature may drive interactions with biological nucleophiles .
- ADMET Prediction Tools : Use platforms like SwissADME to estimate permeability, cytochrome P450 interactions, and hepatotoxicity .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins to assess membrane penetration or target engagement .
Methodological Challenges & Solutions
Q. How to optimize reaction yields when scaling up synthesis?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For instance, copolymerization of DMDAAC analogs achieved >80% yield by optimizing APS initiator concentrations .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions involving morpholine derivatives .
Q. What safety protocols are critical for handling morpholinyl and thiazole-containing compounds?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile byproducts (e.g., acetic acid from ester hydrolysis) .
- First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion/inhalation .
Data Interpretation & Reporting
Q. How to reconcile conflicting spectral data in structural elucidation?
- Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., morpholinylpropyl chain protons) .
- X-ray Crystallography : Resolve absolute configuration if Z/E isomerism is ambiguous .
- Cross-Validation : Compare with published spectra of analogous compounds (e.g., 4-methoxyphenyl-substituted thiazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
